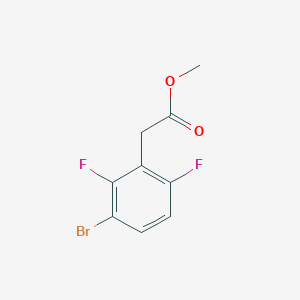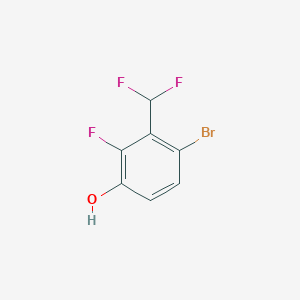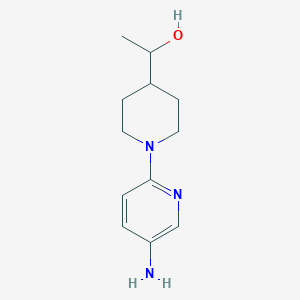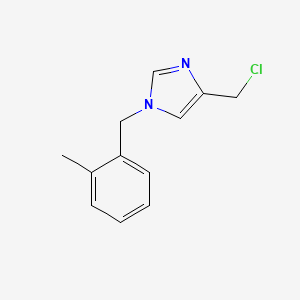
4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole
説明
The compound “4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole” is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are a key component of important biological molecules like histidine and histamine .
Molecular Structure Analysis
The molecular structure of “4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole” would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a chloromethyl group and a 2-methylbenzyl group .Chemical Reactions Analysis
Imidazoles are known to participate in various chemical reactions. They can act as nucleophiles in substitution reactions, and can also be used as catalysts in both biological systems and industrial processes .科学的研究の応用
Antiviral Activity
Compounds with structural units similar to 4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole have been investigated for their antiviral properties. For instance, a study on benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives demonstrated inhibitory effects on ortho- and paramyxoviruses, highlighting the potential of these compounds in antiviral research (Golankiewicz et al., 1995).
Antibacterial and Antimicrobial Studies
Some derivatives of imidazole compounds have shown antibacterial and antimicrobial activities. For instance, research on benzyl-substituted N-heterocyclic carbene-silver(I) acetate compounds derived from imidazole analogs revealed their effectiveness against bacteria like Escherichia coli and Staphylococcus aureus (Streciwilk et al., 2014). Additionally, other studies have shown the antibacterial activity of novel benzyl-substituted N-heterocyclic carbene-silver complexes (Patil et al., 2011).
Antioxidant Properties
Imidazole derivatives have been explored for their antioxidant activities. A study involving the synthesis of 1,3,4-oxadiazole and imine containing 1H-benzimidazoles indicated significant antioxidant properties, highlighting the potential of these compounds in antioxidant research (Alp et al., 2015).
Electrocatalysis and Sensor Applications
Imidazole derivatives have been utilized in electrocatalysis and sensor applications. For example, the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the determination of substances like ascorbic acid and acetaminophen were studied, demonstrating the potential of these compounds in sensor technology (Nasirizadeh et al., 2013).
Ferroelectric and Antiferroelectric Properties
Studies have indicated that imidazole units can be integral in the development of ferroelectric and antiferroelectric materials. Research on benzimidazoles demonstrated their room-temperature ferroelectricity and antiferroelectricity, suggesting applications in non-toxic ferroelectric devices (Horiuchi et al., 2012).
Synthesis of Complex Organic Molecules
Imidazole derivatives are crucial in synthesizing complex organic molecules. For example, they have been used in the synthesis of biotin, an important biomolecule (Kale et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-1-[(2-methylphenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-10-4-2-3-5-11(10)7-15-8-12(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJSJRKQYYXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-methylbenzyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



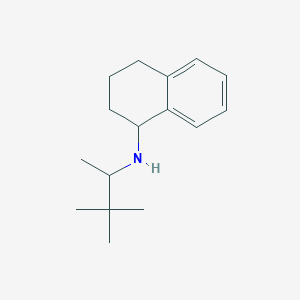
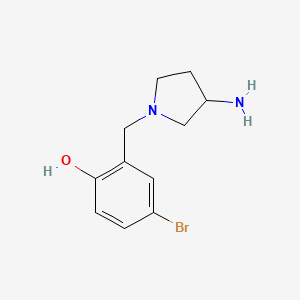

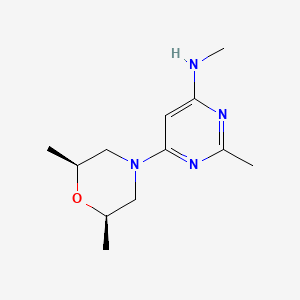

![methyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474663.png)
![2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474664.png)


